molecular formula C28H25Cl2NO4 B11712125 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate

3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate

Cat. No.: B11712125
M. Wt: 510.4 g/mol
InChI Key: NJTMHQUJAVTPTD-UHFFFAOYSA-N
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Description

3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, cyano, and heptylphenyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-cyanophenylboronic acid with 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chloro and cyano groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The heptylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-cyanophenylboronic acid
  • 2-Chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoic acid
  • 4-Chloro-3-trifluoromethylphenyl isocyanate

Uniqueness

3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and cyano groups allows for diverse chemical reactivity, while the heptylphenyl group enhances its lipophilicity and potential biological activity .

Properties

Molecular Formula

C28H25Cl2NO4

Molecular Weight

510.4 g/mol

IUPAC Name

(3-chloro-4-cyanophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate

InChI

InChI=1S/C28H25Cl2NO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)27(32)34-23-14-15-24(26(30)17-23)28(33)35-22-13-12-21(18-31)25(29)16-22/h8-17H,2-7H2,1H3

InChI Key

NJTMHQUJAVTPTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl)Cl

Origin of Product

United States

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